molecular formula C8H17ClN2O2 B2769684 Ethyl piperidin-4-ylcarbamate hydrochloride CAS No. 64951-38-8

Ethyl piperidin-4-ylcarbamate hydrochloride

Cat. No.: B2769684
CAS No.: 64951-38-8
M. Wt: 208.69
InChI Key: IGQCSJIZVBFKJX-UHFFFAOYSA-N
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Description

Ethyl piperidin-4-ylcarbamate hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is commonly used in pharmaceutical research due to its potential therapeutic effects and its role in drug development.

Mechanism of Action

Target of Action

Ethyl Piperidin-4-ylcarbamate Hydrochloride is a derivative of Piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been found to have various pharmacological activities . The interaction of this compound with its targets would result in changes at the molecular level, which could potentially lead to observable effects at the cellular or systemic level.

Biochemical Pathways

Piperidine derivatives have been found to have various pharmacological applications , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the pharmacological activities of piperidine derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl piperidin-4-ylcarbamate hydrochloride involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction typically requires a base such as sodium hydroxide or sodium methylate in a solvent like methanol . The mixture is then filtered and evaporated to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows a scalable process that ensures high yield and purity. The process involves the use of economically viable chemicals and optimized reaction conditions to produce large batches efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl piperidin-4-ylcarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-4-ylcarbamate derivatives, while reduction may produce ethyl piperidin-4-ylcarbamate .

Scientific Research Applications

Ethyl piperidin-4-ylcarbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Ethyl piperidin-4-ylcarbamate hydrochloride is unique among piperidine derivatives due to its specific chemical structure and properties. Similar compounds include:

    Piperidine: A basic nitrogen-containing heterocycle used in various chemical syntheses.

    Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

    Icaridin: A piperidine derivative used as an insect repellent .

These compounds share some structural similarities but differ in their specific applications and effects.

Properties

IUPAC Name

ethyl N-piperidin-4-ylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)10-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQCSJIZVBFKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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